1-Phenyl-1-cyclohexene
CAS No.: 771-98-2
Cat. No.: VC21087672
Molecular Formula: C12H14
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 771-98-2 |
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Molecular Formula | C12H14 |
Molecular Weight | 158.24 g/mol |
IUPAC Name | cyclohexen-1-ylbenzene |
Standard InChI | InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 |
Standard InChI Key | WCMSFBRREKZZFL-UHFFFAOYSA-N |
SMILES | C1CCC(=CC1)C2=CC=CC=C2 |
Canonical SMILES | C1CCC(=CC1)C2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
1-Phenyl-1-cyclohexene is characterized by a specific set of physical and chemical properties that define its behavior in various conditions. The compound exists as a clear liquid at room temperature with a distinctive refractive property and density slightly lower than water.
The physical properties of 1-phenyl-1-cyclohexene are summarized in the following table:
Property | Value |
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Empirical Formula | C₁₂H₁₄ |
Molecular Weight | 158.24 g/mol |
Physical State | Liquid at room temperature |
Melting Point | -11°C |
Boiling Point | 250-252°C |
Density | 0.992-0.994 g/cm³ (20°C) |
Refractive Index | 1.57 (20°C) |
Flash Point | 103°C (217°F) |
Solubility | Insoluble in water |
The compound features a relatively high boiling point (250-252°C) characteristic of its molecular weight and structure . Its melting point of -11°C indicates the temperature at which it transitions from solid to liquid state . With a density of approximately 0.992-0.994 g/cm³ at 20°C, it is slightly less dense than water . The refractive index of 1.57 at 20°C reflects its ability to bend light, which is consistent with compounds containing both aromatic and alicyclic structural components .
The flash point of 103°C suggests that safety precautions should be taken when handling the compound at elevated temperatures, as it can ignite when exposed to an ignition source above this temperature . Regarding solubility, 1-phenyl-1-cyclohexene is insoluble in water, which is expected for a hydrocarbon compound with both aromatic and alicyclic features .
Structural Characteristics
1-Phenyl-1-cyclohexene possesses a distinctive molecular structure that combines a cyclohexene ring with a phenyl group. The structural formula can be represented as C₆H₅C₆H₉, indicating the attachment of a phenyl group (C₆H₅) to a cyclohexene moiety (C₆H₉) .
The compound is known by several alternative names, reflecting its structural characteristics:
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Benzene, 1-cyclohexen-1-yl-
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1-Phenylcyclohexene
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Phenyl-1-cyclohexene
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Cyclohexen-1-ylbenzene
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2,3,4,5-tetrahydro-1,1'-biphenyl
The structural identifiers provide standardized ways to reference the compound in chemical databases and literature:
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CAS Registry Number: 771-98-2
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IUPAC Standard InChIKey: WCMSFBRREKZZFL-UHFFFAOYSA-N
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PubChem CID: 13043
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SMILES Notation: C1CCC(=CC1)C2=CC=CC=C2
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MDL Number: MFCD00001542
The molecule contains a carbon-carbon double bond within the cyclohexene ring, specifically between C-1 and C-2, with the phenyl group attached at the C-1 position. This unsaturated bond is a key reactive site for various chemical transformations, including oxidation, hydrogenation, and addition reactions. The presence of both the aromatic phenyl ring and the cyclohexene's double bond contributes to the compound's reactivity profile and its utility in organic synthesis.
Thermochemical Properties
The thermochemical properties of 1-phenyl-1-cyclohexene provide important insights into its energetic characteristics and stability. These properties are crucial for understanding the compound's behavior in various chemical reactions and thermal processes.
According to the National Institute of Standards and Technology (NIST) data, the heat of combustion (ΔcH°) for 1-phenyl-1-cyclohexene in the liquid state is -6706.1 ± 6.7 kJ/mol . This value was determined through calorimetric combustion bomb (Ccb) measurements as reported by Brull in 1935 and later reanalyzed by Cox and Pilcher in 1970 .
The heat of combustion represents the energy released when the compound undergoes complete combustion with oxygen to form carbon dioxide and water. The large negative value indicates that the combustion reaction is highly exothermic, which is typical for hydrocarbon compounds with high carbon content.
From the heat of combustion data, the standard enthalpy of formation (ΔfH°) for 1-phenyl-1-cyclohexene in the liquid state was calculated to be approximately -16.8 kJ/mol . This value represents the energy change associated with the formation of the compound from its constituent elements in their standard states.
The slightly negative enthalpy of formation suggests that 1-phenyl-1-cyclohexene is thermodynamically stable relative to its elements, although less so than many saturated hydrocarbons. This moderate stability is consistent with the presence of the unsaturated carbon-carbon double bond in the cyclohexene ring, which introduces some strain and reactivity to the molecule.
These thermochemical properties are important considerations for chemical processes involving 1-phenyl-1-cyclohexene, including its synthesis, reactions, and potential applications in energy-related contexts.
The search results also reference the synthesis of related compounds, such as 1-phenyl-1-cyclohexen-3-one (PC-3-one) through a complex organic synthesis pathway . This suggests that functionalized derivatives of 1-phenyl-1-cyclohexene can be prepared through various methods, which may indirectly inform alternative synthetic routes to the parent compound.
For industrial-scale production, optimization of reaction conditions, catalyst selection, and purification methods would be critical considerations to ensure efficient and economical synthesis of 1-phenyl-1-cyclohexene.
Applications
1-Phenyl-1-cyclohexene has several applications in chemical and pharmaceutical research, though the search results provide limited specific information on its uses.
Pharmaceutical Applications
The primary application of 1-phenyl-1-cyclohexene appears to be as a pharmaceutical intermediate . This suggests that the compound serves as a precursor or building block in the synthesis of pharmaceutical products. Its structural features—combining an aromatic ring with a cyclohexene moiety—make it valuable for constructing more complex molecules with potential biological activity.
While the search results don't specify which pharmaceutical products are derived from 1-phenyl-1-cyclohexene, the presence of both the phenyl group and the cyclohexene's carbon-carbon double bond provides multiple sites for functionalization. This versatility allows synthetic chemists to introduce various functional groups through reactions such as hydrogenation, oxidation, or addition reactions, thereby creating diverse molecular scaffolds for drug development.
Research Applications
In addition to its role in pharmaceutical synthesis, 1-phenyl-1-cyclohexene has been used in research studies investigating metabolic pathways. One study examined the metabolism of 1-phenyl-1-cyclohexene as a model compound related to phencyclidine (PCP), a drug with hallucinogenic properties .
The research identified several metabolites of 1-phenyl-1-cyclohexene, including:
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1-Phenyl-1-cyclohexen-3-ol (PC-3-ol)
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1-Phenyl-1-cyclohexen-3-one (PC-3-one)
These findings contribute to understanding the metabolic transformations of cyclic structures containing phenyl substituents, which is relevant to drug metabolism studies and toxicology.
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